4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid
Overview
Description
4-(2-Azabicyclo[221]heptan-2-yl)cyclohexane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure and carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the carboxylic acid moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid may be used to study enzyme interactions and metabolic pathways. Its structural similarity to natural substrates can make it a useful tool in biochemical assays.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's ability to interact with biological targets may lead to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, it may bind to specific receptors or enzymes, altering their activity and leading to therapeutic effects. The molecular targets and pathways involved would vary based on the biological context.
Comparison with Similar Compounds
4-(2-Azabicyclo[2.2.1]heptan-2-yl)aniline
4-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzoic acid
4-(2-Azabicyclo[2.2.1]heptan-2-yl)-3-methylbenzonitrile
Uniqueness: 4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid stands out due to its carboxylic acid group, which imparts different chemical properties compared to its aniline, benzoic acid, and benzonitrile counterparts. This functional group allows for additional reactions and applications, making it a versatile compound in various fields.
Properties
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c15-13(16)10-2-5-11(6-3-10)14-8-9-1-4-12(14)7-9/h9-12H,1-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLFUIHLHNNGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2CC3CCC2C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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